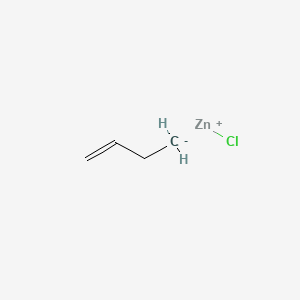
but-1-ene;chlorozinc(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-1-ene;chlorozinc(1+): is an organozinc compound that consists of but-1-ene, a simple alkene with the formula CH₃CH₂CH=CH₂, and a chlorozinc cation (ZnCl⁺)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to prepare but-1-ene;chlorozinc(1+) involves the reaction of but-1-ene with a Grignard reagent, such as ethylmagnesium chloride, followed by the addition of zinc chloride. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Direct Synthesis: Another method involves the direct reaction of but-1-ene with zinc chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). This method requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of but-1-ene;chlorozinc(1+) often involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: But-1-ene;chlorozinc(1+) can undergo oxidation reactions to form various oxidation products, such as but-1-ene oxide.
Reduction: This compound can be reduced to form butane, a saturated hydrocarbon.
Substitution: But-1-ene;chlorozinc(1+) can participate in substitution reactions, where the chlorozinc group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly used in substitution reactions.
Major Products:
Oxidation: But-1-ene oxide
Reduction: Butane
Substitution: Various substituted butenes, depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry:
Catalysis: But-1-ene;chlorozinc(1+) is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: This compound is explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Polymer Production: But-1-ene;chlorozinc(1+) is used in the production of polymers and copolymers, which are essential materials in the plastics industry.
Fine Chemicals: It is employed in the synthesis of fine chemicals, which are used in various industrial applications, including agrochemicals and fragrances.
Mécanisme D'action
Electrophilic Addition: The primary mechanism by which but-1-ene;chlorozinc(1+) exerts its effects is through electrophilic addition reactions. The chlorozinc cation acts as an electrophile, attacking the electron-rich double bond of but-1-ene. This results in the formation of a carbocation intermediate, which can then react with various nucleophiles to form the final product.
Molecular Targets and Pathways:
Carbocation Formation: The initial step involves the formation of a carbocation intermediate, which is stabilized by the chlorozinc cation.
Nucleophilic Attack: The carbocation intermediate is then attacked by a nucleophile, leading to the formation of the final product.
Comparaison Avec Des Composés Similaires
But-2-ene;chlorozinc(1+): Similar to but-1-ene;chlorozinc(1+), but with the double bond located between the second and third carbon atoms.
Ethene;chlorozinc(1+): A simpler compound with a double bond between two carbon atoms.
Propene;chlorozinc(1+): An intermediate compound with a double bond between the first and second carbon atoms.
Uniqueness: But-1-ene;chlorozinc(1+) is unique due to its specific reactivity and the position of the double bond, which allows for selective reactions and the formation of specific products. Its ability to act as both an electrophile and a nucleophile makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
74133-07-6 |
|---|---|
Formule moléculaire |
C4H7ClZn |
Poids moléculaire |
155.9 g/mol |
Nom IUPAC |
but-1-ene;chlorozinc(1+) |
InChI |
InChI=1S/C4H7.ClH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |
Clé InChI |
HFIKAYKVNSGXES-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CC=C.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


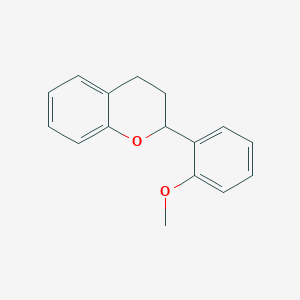
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)

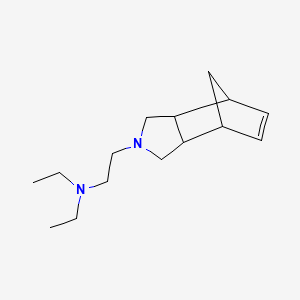

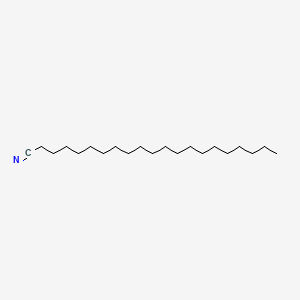
![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)
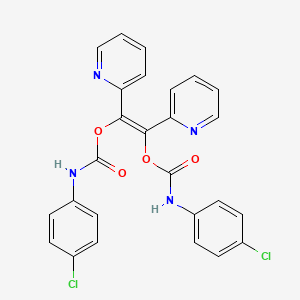
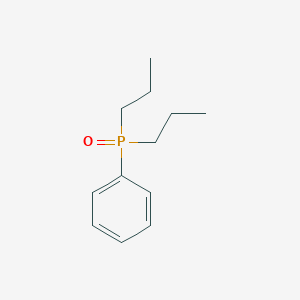
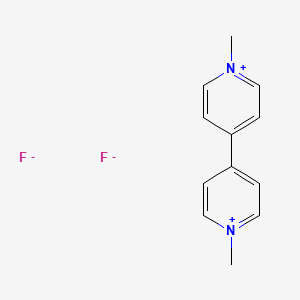


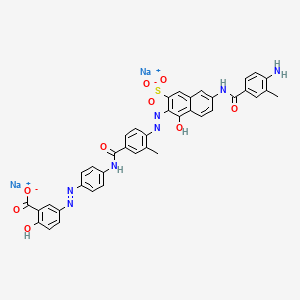
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
